- Utilizing Solubility Differences to Achieve Regiocontrol in the Synthesis of Substituted Quinoline-4-carboxylic Acids, Synlett, 2016, 27(10), 1516-1520

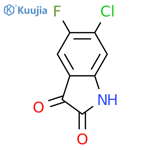

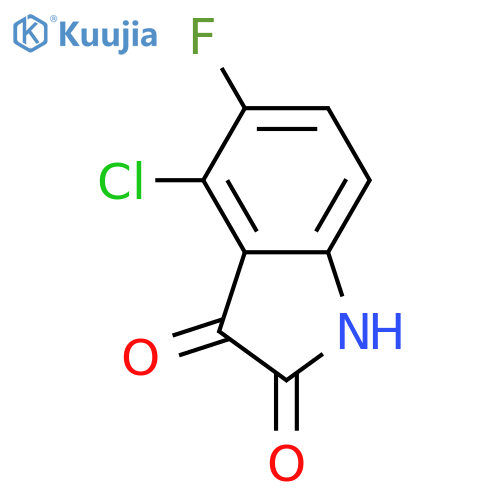

Cas no 84378-94-9 (4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione)

84378-94-9 structure

Nom du produit:4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione

Numéro CAS:84378-94-9

Le MF:C8H3ClFNO2

Mégawatts:199.566324472427

MDL:MFCD03618550

CID:3226340

PubChem ID:14986123

4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Propriétés chimiques et physiques

Nom et identifiant

-

- 1H-INDOLE-2,3-DIONE, 4-CHLORO-5-FLUORO-

- 4-Chloro-5-fluoroindoline-2,3-dione

- 4-chloro-5-fluoro-1H-indole-2,3-dione

- 4-chloro-5-fluoroisatin

- 4-chloro-5-fluoro-isatin

- SWUGYKGLXFMLEN-UHFFFAOYSA-N

- AK431521

- 4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione

- 4-Chloro-5-fluoro-1H-indole-2,3-dione (ACI)

- 84378-94-9

- SB64088

- DS-18762

- CS-0042906

- MFCD03618550

- A10526

- F2147-1127

- AKOS006277560

- SCHEMBL2372330

-

- MDL: MFCD03618550

- Piscine à noyau: 1S/C8H3ClFNO2/c9-6-3(10)1-2-4-5(6)7(12)8(13)11-4/h1-2H,(H,11,12,13)

- La clé Inchi: SWUGYKGLXFMLEN-UHFFFAOYSA-N

- Sourire: O=C1C(=O)C2C(=CC=C(C=2Cl)F)N1

Propriétés calculées

- Qualité précise: 198.9836342g/mol

- Masse isotopique unique: 198.9836342g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 13

- Nombre de liaisons rotatives: 0

- Complexité: 271

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 46.2

- Le xlogp3: 1.4

4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Informations de sécurité

- Mot signal:Warning

- Description des dangers: H302-H315-H319-H335

- Déclaration d'avertissement: P261-P305+P351+P338

- Conditions de stockage:Sealed in dry,Room Temperature

4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM241293-1g |

4-Chloro-5-fluoroindoline-2,3-dione |

84378-94-9 | 95%+ | 1g |

$*** | 2023-03-30 | |

| eNovation Chemicals LLC | D584024-1g |

4-chloro-5-fluoro-1H-indole-2,3-dione |

84378-94-9 | 95% | 1g |

$338 | 2024-05-24 | |

| Life Chemicals | F2147-1127-0.25g |

4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione |

84378-94-9 | 95%+ | 0.25g |

$60.0 | 2023-09-06 | |

| Life Chemicals | F2147-1127-1g |

4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione |

84378-94-9 | 95%+ | 1g |

$90.0 | 2023-09-06 | |

| Life Chemicals | F2147-1127-2.5g |

4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione |

84378-94-9 | 95%+ | 2.5g |

$180.0 | 2023-09-06 | |

| Chemenu | CM241293-5g |

4-Chloro-5-fluoroindoline-2,3-dione |

84378-94-9 | 95%+ | 5g |

$561 | 2021-08-04 | |

| abcr | AB494231-250 mg |

4-Chloro-5-fluoro-1H-indole-2,3-dione, 95%; . |

84378-94-9 | 95% | 250MG |

€98.30 | 2023-04-19 | |

| abcr | AB494231-5 g |

4-Chloro-5-fluoro-1H-indole-2,3-dione, 95%; . |

84378-94-9 | 95% | 5g |

€309.70 | 2022-08-31 | |

| Chemenu | CM241293-5g |

4-Chloro-5-fluoroindoline-2,3-dione |

84378-94-9 | 95%+ | 5g |

$*** | 2023-05-29 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C899406-5g |

4-Chloro-5-fluoroindoline-2,3-dione |

84378-94-9 | 97% | 5g |

967.50 | 2021-05-17 |

4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Sulfuric acid Solvents: Water ; 60 °C; 30 min, 80 °C; 80 °C → rt

1.2 Reagents: Water ; rt; 10 min, rt

1.2 Reagents: Water ; rt; 10 min, rt

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Sulfuric acid ; 60 - 70 °C; 15 - 20 min, 70 °C → 80 °C; 80 °C → rt

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Référence

Design and development of Isatin-triazole hydrazones as potential inhibitors of microtubule affinity-regulating kinase 4 for the therapeutic management of cell proliferation and metastasis

,

European Journal of Medicinal Chemistry,

2019,

163,

840-852

Méthode de production 3

Conditions de réaction

1.1 Reagents: Sulfuric acid ; 60 - 70 °C; 70 °C → 80 °C; 10 min, 80 °C

Référence

Synthesis, in vitro anticancer and molecular docking studies of new bisisatins as anticancer agents

,

World Journal of Pharmacy and Pharmaceutical Sciences,

2017,

6(9),

1037-1053

Méthode de production 4

Conditions de réaction

1.1 Reagents: Hydroxyamine hydrochloride , Hydrochloric acid , Sodium sulfate Solvents: Water ; rt; 1 h, 90 °C

2.1 Reagents: Sulfuric acid Solvents: Water ; 60 °C; 30 min, 80 °C; 80 °C → rt

2.2 Reagents: Water ; rt; 10 min, rt

2.1 Reagents: Sulfuric acid Solvents: Water ; 60 °C; 30 min, 80 °C; 80 °C → rt

2.2 Reagents: Water ; rt; 10 min, rt

Référence

Utilizing Solubility Differences to Achieve Regiocontrol in the Synthesis of Substituted Quinoline-4-carboxylic Acids

,

Synlett,

2016,

27(10),

1516-1520

Méthode de production 5

Conditions de réaction

1.1 Reagents: Sulfuric acid

Référence

- Synthesis of aminoquinolone derivatives, Journal of Heterocyclic Chemistry, 1986, 23(6), 1801-4

Méthode de production 6

Conditions de réaction

1.1 Reagents: Hydroxyamine hydrochloride , Hydrochloric acid Solvents: Water

2.1 Reagents: Sulfuric acid

2.1 Reagents: Sulfuric acid

Référence

Synthesis of aminoquinolone derivatives

,

Journal of Heterocyclic Chemistry,

1986,

23(6),

1801-4

Méthode de production 7

Conditions de réaction

1.1 Reagents: Hydroxyamine hydrochloride

1.2 Reagents: Sulfuric acid

1.2 Reagents: Sulfuric acid

Référence

Antibacterial and cytotoxic activity of 3, 3'-(5,5'-methylene bis(3-mercapto-4H-1,2,4-triazole-5,4-diyl) bis (azan-1-yl-1-ylidene) diindolin-2-ones

,

Journal of Chemical and Pharmaceutical Sciences,

2010,

3(3),

134-137

Méthode de production 8

Conditions de réaction

1.1 Reagents: Sulfuric acid Solvents: Water ; 60 - 70 °C; 70 °C → 80 °C; 10 min, 80 °C; 80 °C → rt

1.2 Solvents: Water ; 30 min, cooled

1.2 Solvents: Water ; 30 min, cooled

Référence

Synthesis and evaluation of new bis isatin derivatives for antioxidant and cytotoxic activities

,

World Journal of Pharmacy and Pharmaceutical Sciences,

2014,

3(7),

556-565

Méthode de production 9

Conditions de réaction

1.1 Reagents: Hydroxyamine hydrochloride , Hydrochloric acid , Sodium sulfate Solvents: Water ; overnight, 55 °C

2.1 Reagents: Sulfuric acid ; 60 - 70 °C; 15 - 20 min, 70 °C → 80 °C; 80 °C → rt

2.2 Reagents: Water ; cooled

2.1 Reagents: Sulfuric acid ; 60 - 70 °C; 15 - 20 min, 70 °C → 80 °C; 80 °C → rt

2.2 Reagents: Water ; cooled

Référence

Design and development of Isatin-triazole hydrazones as potential inhibitors of microtubule affinity-regulating kinase 4 for the therapeutic management of cell proliferation and metastasis

,

European Journal of Medicinal Chemistry,

2019,

163,

840-852

4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Raw materials

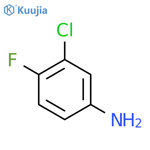

- 3-Chloro-4-fluoroaniline

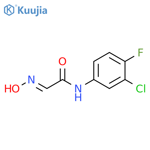

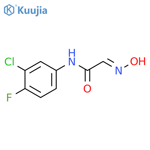

- (E)-N-(3-chloro-4-fluorophenyl)-2-(hydroxyimino)acetamide

- (E)-N-(3-chloro-4-fluorophenyl)-2-(hydroxyimino)acetamide

- Trichloroacetaldehyde Monohydrate

4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Preparation Products

4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Littérature connexe

-

Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

-

5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

84378-94-9 (4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione) Produits connexes

- 4404-32-4(2-(1H-benzimidazol-2-yl)-N'-hydroxyethanimidamide)

- 630423-42-6(1-Chloro-6-(difluoromethoxy)isoquinoline)

- 2260917-54-0(1-Oxa-4-azaspiro[5.5]undecane-4-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, trans-)

- 1015845-66-5(1-(1-Methylbutyl)-1H-pyrazol-5-amine)

- 942034-07-3(2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide)

- 132685-98-4(2H-1-Benzopyran-6-carbonitrile, 3,4-dihydro-2,2-dimethyl-)

- 1024119-22-9(3-cyclopropyl-2-methylpropanal)

- 1394040-10-8(7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide)

- 2228911-64-4(2-azido-2-(3-ethyloxetan-3-yl)ethan-1-ol)

- 893932-90-6(1-(2,6-dimethylmorpholin-4-yl)-2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)ethan-1-one)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:84378-94-9)4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione

Pureté:99%

Quantité:25g

Prix ($):296.0